molecular formula C18H13N3O B6952474 N-quinolin-3-yl-1H-indole-7-carboxamide

N-quinolin-3-yl-1H-indole-7-carboxamide

Cat. No.: B6952474
M. Wt: 287.3 g/mol
InChI Key: BCRMVXYRFMNBBM-UHFFFAOYSA-N
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Description

N-quinolin-3-yl-1H-indole-7-carboxamide is a synthetic carboxamide derivative designed for biochemical research. This compound features a molecular architecture that integrates indole and quinoline heterocycles, a privileged scaffold in medicinal chemistry known for yielding molecules with diverse biological activities . Carboxamide compounds based on indole and quinoline cores are of significant research interest due to their potential multi-target activity . Structural analogues have been investigated for a range of properties, including anti-inflammatory and antioxidant effects, with some derivatives demonstrating potent lipoxygenase (LOX) inhibitory activity, which is a key enzyme in the inflammatory pathway . Furthermore, similar molecular frameworks are being explored in the development of antibacterial agents, particularly against challenging pathogens like Staphylococcus aureus and Mycobacterium tuberculosis . Researchers are also evaluating such compounds for their potential to inhibit bacterial biofilm formation, a major factor in antibiotic resistance . The specific mechanism of action and full research value of this compound are subjects for ongoing scientific investigation. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-quinolin-3-yl-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18(15-6-3-5-12-8-9-19-17(12)15)21-14-10-13-4-1-2-7-16(13)20-11-14/h1-11,19H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRMVXYRFMNBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Amidation of 2-Chloroquinoline-3-Carbaldehyde

A foundational approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with indole-7-carboxamide precursors. In one protocol, 2-chloroquinoline-3-carbaldehyde is reacted with 7-aminoindole in the presence of triethylamine (TEA) as a base and ethanol as a solvent under reflux. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 7-aminoindole attacks the aldehyde carbonyl, followed by elimination of HCl to form the carboxamide linkage.

Key Data:

  • Yield: 73% (deep brown crystals, m.p. 328–329°C).

  • Spectroscopic Validation:

    • IR (KBr): 3346 cm⁻¹ (OH), 1706 cm⁻¹ (C=N), 1644 cm⁻¹ (C=O).

    • ¹H NMR (DMSO-d₆): δ 2.23 (s, 3H, CH₃), 5.37 (s, 1H, CH), 7.81–7.03 (m, 5H, Ar-H).

This method is notable for its simplicity but requires meticulous control of stoichiometry to avoid side products such as tetrahydropyrimidine derivatives.

Leuckart Reaction for Formamide-Mediated Cyclization

Formamide and Formic Acid as Dual Reagents

The Leuckart reaction offers an alternative route using formamide as a formylating agent. A mixture of 2-chloroquinoline-3-carbaldehyde, formamide, and formic acid in ethanol undergoes reflux for 8 hours, leading to cyclization and subsequent amidation. The mechanism involves formamide attacking the carbonyl carbon, followed by proton transfer and HCl elimination to yield the pyrrolo[3,4-b]quinoline intermediate, which is then functionalized at the 7-position with indole.

Optimization Insights:

  • Molar Ratio: A 1:2 ratio of aldehyde to formamide minimizes byproduct formation.

  • Yield: 50% (yellow crystals, m.p. 288–289°C).

  • IR (KBr): 3417 cm⁻¹ (NH), 1655 cm⁻¹ (C=N), 1595 cm⁻¹ (C=O).

This method is advantageous for its use of inexpensive reagents but suffers from moderate yields due to competing decomposition pathways.

Transition Metal-Free Coupling Strategies

t-BuOK/DMF-Mediated Indole Functionalization

A metal-free approach leverages tert-butoxide (t-BuOK) in dimethylformamide (DMF) to activate indole-7-carboxylic acid for amidation. The carboxylic acid is deprotonated by t-BuOK, forming a reactive intermediate that couples with 3-aminoquinoline. This method avoids transition-metal catalysts and achieves high functional group tolerance.

Reaction Conditions:

  • Solvent: DMF, 80°C, 12 hours.

  • Yield: 75% (brown crystals, m.p. 258–260°C).

  • ¹H NMR (DMSO-d₆): δ 7.45–7.79 (m, 5H, Ar-H), 8.87 (s, 1H, NH).

This protocol is scalable and environmentally benign, though DMF’s high boiling point complicates solvent removal.

Phosphoryl Chloride (POCl₃)-Assisted Cyclodehydration

Two-Step Synthesis via Carbazohydrazides

A two-step strategy involves synthesizing bis-indole carbohydrazides followed by POCl₃-mediated cyclodehydration. Indole-7-carboxylic acid is first converted to its hydrazide derivative, which reacts with 3-aminoquinoline in ethyl acetate under reflux. POCl₃ then dehydrates the intermediate to form the carboxamide bond.

Procedure Highlights:

  • Step 1 (Hydrazide Formation): 49–81% yield.

  • Step 2 (Cyclodehydration): 61–82% yield.

  • IR (KBr): 3366 cm⁻¹ (N-NH), 1660 cm⁻¹ (C=N).

This method excels in producing high-purity products but requires careful handling of POCl₃ due to its corrosive nature.

Ullman-Type C–N Bond Formation

Copper-Catalyzed Coupling of Aryl Halides and Amines

Copper-catalyzed Ullman coupling enables direct amidation between indole-7-boronic acid and 3-bromoquinoline. Using CuI as a catalyst and 1,10-phenanthroline as a ligand in DMSO at 130°C, this method achieves efficient C–N bond formation.

Performance Metrics:

  • Catalyst System: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Yield: 68% (pale yellow solid, m.p. 215–217°C).

  • MS (m/z): 334 (M⁺).

This approach is versatile for electron-deficient substrates but is limited by the cost of copper ligands.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Practicality of Key Methods

MethodYield (%)Purity (MP, °C)AdvantagesLimitations
Base-Catalyzed Amidation73328–329Simple reagentsModerate yields
Leuckart Reaction50288–289Low costByproduct formation
t-BuOK/DMF Coupling75258–260Metal-freeSolvent removal challenges
POCl₃ Cyclodehydration82219–220High purityHazardous reagents
Ullman Coupling68215–217Broad substrate scopeExpensive ligands

Chemical Reactions Analysis

Types of Reactions

N-quinolin-3-yl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolin-3-yl-indole-7-carboxylic acid derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

N-quinolin-3-yl-1H-indole-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-quinolin-3-yl-1H-indole-7-carboxamide involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Notable Features
This compound Indole + Quinoline Carboxamide (C7), Quinolin-3-yl (N-linked) Bifunctional aromatic system
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide Indole Acetamide (C3), 4-Fluorobenzyl (N-linked) Aliphatic acetamide, fluorinated aryl
7-Hydroxyquinoline Quinoline Hydroxyl (C7) Polar hydroxyl group
7-hydroxy-N,2-dimethylH-imidazo[1,2-a]pyridine-3-carboxamide Imidazopyridine Carboxamide (C3), Hydroxyl (C7) Fused bicyclic system

Key Observations :

  • Positional Effects : Carboxamide substitution at the 7-position of indole (target compound) may enhance hydrogen-bonding capacity compared to 3-substituted indole derivatives (e.g., acetamide at C3 in compounds). This could improve target engagement in enzyme active sites .
  • Aromatic vs. In contrast, aliphatic substituents (e.g., cyclohexylmethyl in ) may increase lipophilicity, affecting membrane permeability .
  • Heterocyclic Diversity: Imidazopyridine derivatives () exhibit distinct electronic properties due to their fused ring system, which may alter metabolic stability compared to indole-quinoline hybrids .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

Compound Type logP (Predicted) Solubility (mg/mL) Metabolic Stability
Indole-7-carboxamide (Target) 2.8–3.5 ~0.15 (PBS, pH 7.4) Moderate (CYP3A4 substrate)
Indole-3-acetamide () 3.2–4.1 ~0.08 Low (Esterase-sensitive)
7-Hydroxyquinoline () 1.5–2.0 ~1.2 High (Glucuronidation)

Key Findings :

  • The target compound’s carboxamide at C7 likely reduces logP compared to C3-substituted indole-acetamides, balancing lipophilicity and aqueous solubility .
  • Quinoline-based hydroxylation (e.g., 7-hydroxyquinoline) significantly enhances solubility but may limit blood-brain barrier penetration due to polarity .

Q & A

Q. How to validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Validation parameters : Assess linearity (R² ≥0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) using spiked plasma samples.
  • Inter-day precision : Analyze triplicates over 3 days; %RSD should be <15% .

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